molecular formula C11H15NO2 B1604310 3-Amino-2-(4-methylbenzyl)propanoic acid CAS No. 682803-13-0

3-Amino-2-(4-methylbenzyl)propanoic acid

Cat. No.: B1604310
CAS No.: 682803-13-0
M. Wt: 193.24 g/mol
InChI Key: VAVGSOFCGOOZRH-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylbenzyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring an amino group and a 4-methylbenzyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-methylbenzyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) for the hydrogenation step and an acid or base for the hydrolysis step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methylbenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-nitro-2-(4-methylbenzyl)propanoic acid.

    Reduction: Formation of 3-amino-2-(4-methylbenzyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-2-(4-methylbenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the 4-methylbenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(4-chlorobenzyl)propanoic acid
  • 3-Amino-2-(4-methoxybenzyl)propanoic acid
  • 3-Amino-2-(4-fluorobenzyl)propanoic acid

Uniqueness

3-Amino-2-(4-methylbenzyl)propanoic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features may confer distinct properties compared to its analogs, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVGSOFCGOOZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640583
Record name 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-13-0
Record name 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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